molecular formula C11H7Cl3N2O B8767205 2,2,2-trichloro-N-isoquinolin-5-ylacetamide

2,2,2-trichloro-N-isoquinolin-5-ylacetamide

Cat. No.: B8767205
M. Wt: 289.5 g/mol
InChI Key: HKTRSKAOBPIEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-isoquinolin-5-ylacetamide is a useful research compound. Its molecular formula is C11H7Cl3N2O and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

2,2,2-trichloro-N-isoquinolin-5-ylacetamide

InChI

InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-9-3-1-2-7-6-15-5-4-8(7)9/h1-6H,(H,16,17)

InChI Key

HKTRSKAOBPIEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-aminoisoquinoline (1.0 g, 6.9 mmol) in dichloromethane (40 mL) and Et3N (1 mL) at 5° C. was treated with trichloroacetyl chloride (1.38 g, 7.6 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 14 hours, concentrated, diluted with ethyl acetate and washed with 1N HCl. The aqueous layer was treated with aqueous NaHCO3 and extracted with ethyl acetate. The organic layer the was washed with water and concentrated. The solid residue was suspended in ethyl acetate (5 mL) and filtered to obtain 1.3 g (65%) of the title compound as a tan solid. 1H NMR (300 MHz, d6-DMSO) δ 11.20 (broad s, 1H), 9.41, (s, 1H), 8.60 (d, 1H), 8.18 (m, 1H), 7.77 (m, 2H), 7.66 (d, 1H); MS (DCI/NH3) m/z 289 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
65%

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